molecular formula C20H25N5O3 B15215508 tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B15215508
M. Wt: 383.4 g/mol
InChI Key: QVQXFRLDTCZDJM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a formamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(5-(2-formamidophenyl)pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

tert-butyl 4-[5-(2-formamidophenyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25N5O3/c1-20(2,3)28-19(27)25-10-8-24(9-11-25)18-21-12-15(13-22-18)16-6-4-5-7-17(16)23-14-26/h4-7,12-14H,8-11H2,1-3H3,(H,23,26)

InChI Key

QVQXFRLDTCZDJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C3=CC=CC=C3NC=O

Origin of Product

United States

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